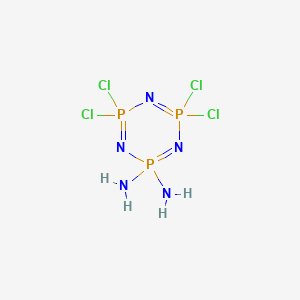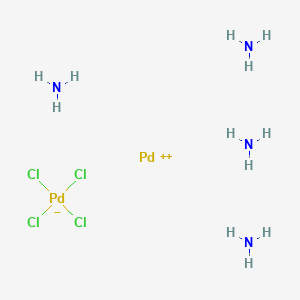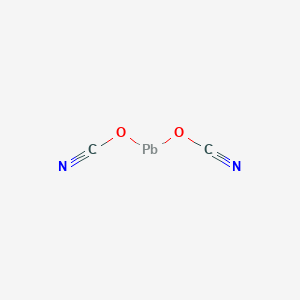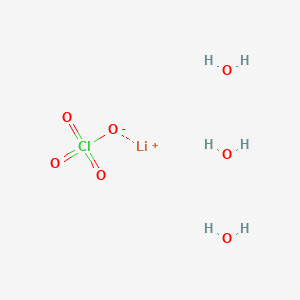
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine, commonly known as TCTP, is a phosphorus-containing compound that has gained significant attention in recent years due to its potential applications in scientific research. TCTP possesses unique properties that make it a promising candidate for use in various fields of research, including biochemistry, pharmacology, and materials science.
Applications De Recherche Scientifique
TCTP has been extensively studied for its potential applications in various fields of scientific research. In biochemistry, TCTP has been shown to play a critical role in cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
In pharmacology, TCTP has been studied for its potential use as a drug target. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as a drug delivery system, as it possesses unique properties that make it a promising candidate for targeted drug delivery.
In materials science, TCTP has been studied for its potential use as a precursor for the synthesis of novel materials. It has been shown to react with various metal ions, including copper and silver, to form metal complexes that possess unique properties, such as luminescence and catalytic activity.
Mécanisme D'action
The mechanism of action of TCTP is complex and not fully understood. It has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. TCTP has also been shown to induce apoptosis in cancer cells by regulating the expression of various genes involved in the apoptotic pathway.
Effets Biochimiques Et Physiologiques
TCTP has been shown to have various biochemical and physiological effects. In biochemistry, TCTP has been shown to regulate cell proliferation, differentiation, and apoptosis. It has also been implicated in the regulation of various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
In pharmacology, TCTP has been shown to interact with various proteins, including histamine, and has been implicated in the regulation of allergic responses. TCTP has also been investigated for its potential use as an anticancer agent, as it has been shown to induce apoptosis in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
TCTP possesses unique properties that make it a promising candidate for use in various lab experiments. It has been shown to interact with various proteins and metal ions, making it a useful tool for studying protein-protein interactions and metal complex formation. TCTP also possesses unique properties that make it a promising candidate for targeted drug delivery.
However, the synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product. Additionally, the mechanism of action of TCTP is complex and not fully understood, which may limit its use in certain lab experiments.
Orientations Futures
There are many future directions for research involving TCTP. In biochemistry, further studies are needed to fully understand the mechanism of action of TCTP and its role in cell proliferation, differentiation, and apoptosis. In pharmacology, further studies are needed to fully understand the interaction of TCTP with histamine and its potential use as a drug target. In materials science, further studies are needed to explore the use of TCTP as a precursor for the synthesis of novel materials.
Conclusion:
In conclusion, TCTP is a promising compound with potential applications in various fields of scientific research. Its unique properties make it a useful tool for studying protein-protein interactions, metal complex formation, and targeted drug delivery. However, further studies are needed to fully understand the mechanism of action of TCTP and its potential applications in biochemistry, pharmacology, and materials science.
Méthodes De Synthèse
The synthesis method of TCTP involves the reaction of triazaphospholene with dichloroamine, followed by the reaction of the resulting compound with phosphorus trichloride. The final product is obtained by reacting the resulting intermediate with ammonia. The synthesis of TCTP is a complex process that requires careful control of reaction conditions and purification steps to obtain a high yield of pure product.
Propriétés
Numéro CAS |
10535-05-4 |
|---|---|
Nom du produit |
4,4,6,6-tetrachloro-1,3,5,2|E5,4|E5,6|E5-triazatriphosphinine-2,2-diamine |
Formule moléculaire |
Cl4H4N5P3 |
Poids moléculaire |
308.8 g/mol |
Nom IUPAC |
4,4,6,6-tetrachloro-1,3,5-triaza-2λ5,4λ5,6λ5-triphosphacyclohexa-1,3,5-triene-2,2-diamine |
InChI |
InChI=1S/Cl4H4N5P3/c1-10(2)7-11(3,4)9-12(5,6)8-10/h5-6H2 |
Clé InChI |
OEASWXZMEMCUFK-UHFFFAOYSA-N |
SMILES |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
SMILES canonique |
NP1(=NP(=NP(=N1)(Cl)Cl)(Cl)Cl)N |
Autres numéros CAS |
10535-05-4 |
Synonymes |
4,4,6,6-tetrachloro-1,3,5-triaza-2$l^{5},4$l^{5},6$l^{5}-triphosphacyc lohexa-1,3,5-triene-2,2-diamine |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-{[4-(Dimethylamino)phenyl]diazenyl}-6-methoxy-3-methyl-1,3-benzothiazol-3-ium methyl sulfate](/img/structure/B78339.png)
![Naphtho[2,3-d][1,3]thiazole-2(3H)-thione](/img/structure/B78341.png)










![[(1R,2S,3R,4R,5R)-3,4-Diacetyloxy-6,8-dioxabicyclo[3.2.1]octan-2-yl] acetate](/img/structure/B78362.png)